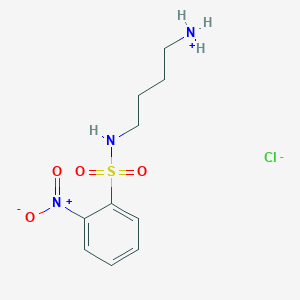

Ns-DAB*HCl

説明

Without foundational data, a detailed introduction cannot be constructed.

特性

分子式 |

C10H16ClN3O4S |

|---|---|

分子量 |

309.77 g/mol |

IUPAC名 |

4-[(2-nitrophenyl)sulfonylamino]butylazanium;chloride |

InChI |

InChI=1S/C10H15N3O4S.ClH/c11-7-3-4-8-12-18(16,17)10-6-2-1-5-9(10)13(14)15;/h1-2,5-6,12H,3-4,7-8,11H2;1H |

InChIキー |

IWCNMIPFYPTQPM-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCC[NH3+].[Cl-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Ns-DAB*HCl is synthesized through the treatment of 3,3’-dichlorobenzidine with ammonia in the presence of a copper catalyst at high temperature and pressure, followed by acidic workup . Another method involves the diacylation of benzidine with acetic anhydride under basic conditions, followed by nitration with nitric acid, saponification, and reduction with hydrochloric acid and iron .

Industrial Production Methods

Industrial production of Ns-DAB*HCl typically follows the synthetic routes mentioned above, with optimization for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

Ns-DAB*HCl undergoes various chemical reactions, including:

Reduction: Reduction of Ns-DAB*HCl can be achieved using reducing agents such as iron and hydrochloric acid.

Substitution: Ns-DAB*HCl can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide is commonly used as the oxidizing agent.

Reduction: Iron and hydrochloric acid are used as reducing agents.

Substitution: Various nucleophiles can be used depending on the desired substitution reaction.

Major Products Formed

科学的研究の応用

Ns-DAB*HCl is extensively used in scientific research for various applications:

Immunohistochemistry: It is used as a chromogen to visualize the presence of antigens or antibodies in biological samples.

Biochemistry: Ns-DAB*HCl is used in the study of enzyme activity, particularly peroxidase.

Medicine: It is used in diagnostic assays to detect specific proteins or nucleic acids.

作用機序

Ns-DABHCl exerts its effects primarily through its role as a chromogen in the presence of peroxidase. The peroxidase enzyme catalyzes the oxidation of Ns-DABHCl by hydrogen peroxide, resulting in the formation of a brown-colored polymeric oxidation product. This product is localized at the site of enzyme activity, allowing for visualization of the target antigen or antibody .

類似化合物との比較

Comparison with Similar Compounds

No comparative data for "Ns-DAB·HCl" are present in the evidence. For example:

and outline drug comparability protocols and clinical pharmacology reviews but lack specific compound comparisons .

Hypothetical Framework for Comparison (If Data Were Available)

A rigorous comparison might involve:

| Property | Ns-DAB·HCl | Analog 1 | Analog 2 |

|---|---|---|---|

| Molecular Weight | — | — | — |

| Solubility (mg/mL) | — | — | — |

| Bioavailability (%) | — | — | — |

| Therapeutic Indications | — | — | — |

Research Findings and Limitations

- emphasizes the need for precise chemical identifiers (e.g., CAS numbers) and compositional details in safety documentation, which would typically be required for comparative studies .

Recommendations for Future Work

To address this gap:

Consult specialized databases (e.g., PubChem, SciFinder) for structural and functional data on "Ns-DAB·HCl."

Review patent literature or pharmacological studies focusing on diaminobenzidine derivatives.

Perform experimental assays to characterize physicochemical and biological properties relative to analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。